molecular formula C8H10Br2N2O2S B8341047 N-[5-(bromoacetyl)-4-methyl-1,3-thiazol-2-yl]acetamide, hydrobromide salt CAS No. 32519-75-8

N-[5-(bromoacetyl)-4-methyl-1,3-thiazol-2-yl]acetamide, hydrobromide salt

Cat. No. B8341047
CAS RN: 32519-75-8
M. Wt: 358.05 g/mol
InChI Key: HCRLGYANYXPYRL-UHFFFAOYSA-N
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Description

N-[5-(bromoacetyl)-4-methyl-1,3-thiazol-2-yl]acetamide, hydrobromide salt is a useful research compound. Its molecular formula is C8H10Br2N2O2S and its molecular weight is 358.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[5-(bromoacetyl)-4-methyl-1,3-thiazol-2-yl]acetamide, hydrobromide salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(bromoacetyl)-4-methyl-1,3-thiazol-2-yl]acetamide, hydrobromide salt including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

32519-75-8

Molecular Formula

C8H10Br2N2O2S

Molecular Weight

358.05 g/mol

IUPAC Name

N-[5-(2-bromoacetyl)-4-methyl-1,3-thiazol-2-yl]acetamide;hydrobromide

InChI

InChI=1S/C8H9BrN2O2S.BrH/c1-4-7(6(13)3-9)14-8(10-4)11-5(2)12;/h3H2,1-2H3,(H,10,11,12);1H

InChI Key

HCRLGYANYXPYRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C(=O)CBr.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Br2 (3.35 ml, 65.6 mmol) in 75 ml dioxane is added dropwise to a solution of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide (P6), obtained in Step I as described above, (10.40 g, 52.5 mmol) in 200 ml dioxane. The resulting mixture is heated at 50° C. for 19 hours. The solution turns from dark red to beige and remains a heterogeneous mixture. By analytical HPLC, only 2.8% of starting material is detected. The suspension is filtered, washed with a 1:2 EtOAc/hexanes mixture (50 ml) and air dried for 15 min, to give Intermediate 1 as a beige solid (11.2 g, 60%). It is used in bis-thiazol synthesis as HBr salt or as parent, after 5 min treatment with Amberlyst A21 in DCM/MeOH mixture.
Name
Quantity
3.35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
60%

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